molecular formula C14H19NO B3974702 N,N-diethyl-4-phenoxybut-2-yn-1-amine

N,N-diethyl-4-phenoxybut-2-yn-1-amine

Cat. No.: B3974702
M. Wt: 217.31 g/mol
InChI Key: QGCBSSRDOSERRU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-phenoxybut-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a phenoxy group attached to a butynyl chain, which is further substituted with a diethylamino group. Propargylamines are known for their versatility in organic synthesis and potential pharmacological properties.

Properties

IUPAC Name

N,N-diethyl-4-phenoxybut-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBSSRDOSERRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-phenoxybut-2-yn-1-amine typically involves the coupling of an alkyne, an amine, and an aldehyde. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) salts, zinc (II) salts, and gold (III) salts. The reaction is often carried out under microwave conditions using water as a solvent, which allows for short reaction times and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of nanocatalysts such as Ag/TiO2 and Pt/TiO2. These catalysts promote the synthesis of propargylamine derivatives through the A3 coupling reaction. The use of nanocatalysts offers advantages such as easy handling, low catalyst loading, and the feasibility of catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-phenoxybut-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and diethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N-diethyl-4-phenoxybut-2-yn-1-amine has several scientific research applications, including:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s propargylamine moiety is found in bioactive pharmaceuticals, making it valuable for drug development.

    Medicine: Propargylamines like this compound are investigated for their potential pharmacological properties, including neuroprotective effects.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-phenoxybut-2-yn-1-amine involves its interaction with molecular targets and pathways. The compound’s propargylamine moiety is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin, potentially exerting neuroprotective and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: A propargylamine used as a medication for Parkinson’s disease.

    Selegiline: Another propargylamine with MAO inhibitory properties.

Uniqueness

N,N-diethyl-4-phenoxybut-2-yn-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike rasagiline and selegiline, which are primarily used in medicine, this compound has broader applications in organic synthesis and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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